![molecular formula C17H18N2O6S B11655156 Ethyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11655156.png)
Ethyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene core Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenoxy ring.
Acylation: Formation of the acetamido group through acylation reactions.
Thiophene Ring Formation: Construction of the thiophene ring via cyclization reactions.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can also participate in π-π interactions with biological macromolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- ETHYL 4,5-DIMETHYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- ETHYL 4,5-DIMETHYL-2-[2-(2-METHOXYPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the phenoxy ring, leading to variations in their chemical and biological properties.
属性
分子式 |
C17H18N2O6S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
ethyl 4,5-dimethyl-2-[[2-(2-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O6S/c1-4-24-17(21)15-10(2)11(3)26-16(15)18-14(20)9-25-13-8-6-5-7-12(13)19(22)23/h5-8H,4,9H2,1-3H3,(H,18,20) |
InChI 键 |
YGWFIKDXZMYMNS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


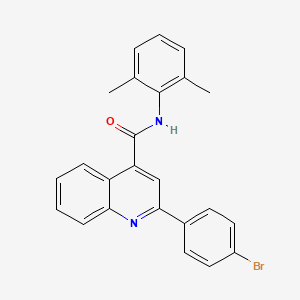
![1-[3-({[4,6-Dihydroxy-5-(3-methyl-4-propoxybenzyl)pyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethanone](/img/structure/B11655102.png)
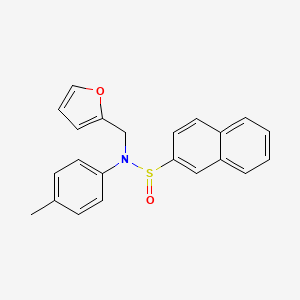
![Methyl 6-tert-butyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655117.png)
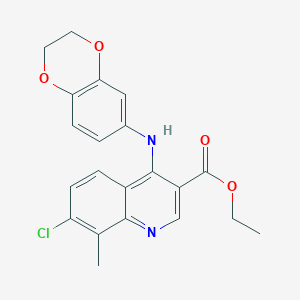
![4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11655142.png)
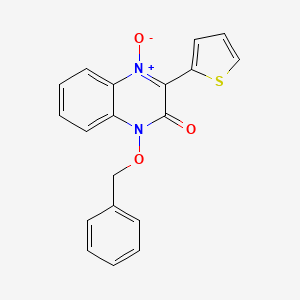
![(2Z)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11655150.png)
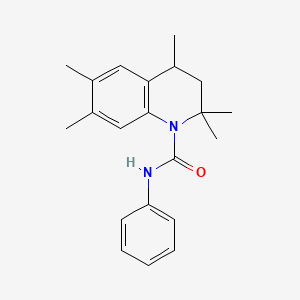
![6-Amino-4-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11655154.png)
![Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11655162.png)
![Ethyl 6-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655167.png)
![N-{[4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11655168.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11655169.png)
